2-Ethyl-3-methylbutan-1-ol

Vue d'ensemble

Description

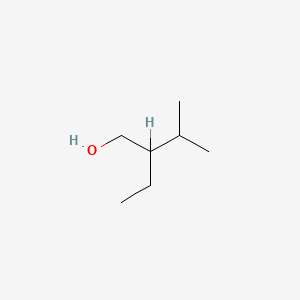

2-Ethyl-3-methylbutan-1-ol is an organic compound with the molecular formula C7H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is known for its clear, colorless appearance and is used in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylbutan-1-ol can be synthesized through several methods. One common approach involves the hydroformylation of alkenes, followed by hydrogenation. This process typically requires the use of catalysts such as rhodium or cobalt complexes under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via the oxo process, which involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst. This method is favored for its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Applications De Recherche Scientifique

Applications in Food and Beverage Industry

Flavoring Agent

2-Ethyl-3-methylbutan-1-ol is primarily utilized as a flavoring agent in the food industry. Its pleasant aroma contributes to the sensory profile of various beverages, particularly in alcoholic drinks such as rum and whiskey, where it enhances the overall flavor complexity.

Case Study: Cider Production

Research has shown that this compound plays a significant role in cider production, where it contributes to the aroma profile during fermentation. A study indicated that the concentration of this compound increased during the fermentation process, impacting the final product's sensory characteristics .

Applications in Pharmaceuticals

Intermediate in Synthesis

In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various medicinal compounds. Its branched structure allows for specific reactivity patterns that are advantageous in synthetic pathways.

Case Study: Synthesis of Bioactive Compounds

A study highlighted its use in synthesizing bioactive compounds through oxidation reactions, where it can be transformed into other valuable chemical entities . This versatility makes it a valuable building block in drug development.

Applications in Chemical Synthesis

Solvent and Reaction Medium

The compound is employed as a solvent and reaction medium in organic synthesis due to its favorable properties, such as low volatility and ability to dissolve a wide range of organic compounds. This application is particularly relevant in laboratory settings for conducting reactions under controlled conditions.

Data Table: Reaction Conditions and Outcomes

| Reaction Type | Solvent Used | Yield (%) | Notes |

|---|---|---|---|

| Esterification | This compound | 85 | High yield for branched esters |

| Oxidation | This compound | 90 | Efficient conversion to ketones |

| Grignard Reaction | This compound | 75 | Effective for forming complex molecules |

Environmental Applications

Biodegradability Studies

Recent studies have investigated the biodegradability of this compound, highlighting its potential as an environmentally friendly solvent. Its breakdown products are less toxic compared to traditional solvents, making it suitable for sustainable practices in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 2-Ethyl-3-methylbutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in chemical reactions.

Comparaison Avec Des Composés Similaires

Isoamyl alcohol (3-Methylbutan-1-ol): Similar in structure but differs in the position of the methyl group.

2-Methyl-1-butanol: Another isomer with a different arrangement of carbon atoms.

2-Ethyl-1-butanol: Similar in structure but with a different position of the ethyl group.

Uniqueness: 2-Ethyl-3-methylbutan-1-ol is unique due to its specific arrangement of carbon atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Activité Biologique

2-Ethyl-3-methylbutan-1-ol, a branched-chain alcohol with the chemical formula C₇H₁₆O, is recognized for its diverse biological activities and applications in various fields, including food science, microbiology, and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

Molecular Structure:

- Chemical Formula: C₇H₁₆O

- CAS Number: 32444-34-1

- SMILES Notation: CCC(CO)C(C)C

The compound is characterized by a branched structure that influences its physical and chemical properties, including solubility and volatility.

Biological Activity Overview

This compound exhibits several biological activities that are significant in various applications:

1. Flavor Compound in Food Industry:

- This compound is identified as a key contributor to the malty aroma in certain cheeses, particularly during fermentation processes. Studies have shown that it forms alongside other compounds during the cheese-making process, influencing flavor profiles significantly .

2. Microbial Interactions:

- Research indicates that this compound can affect microbial communities, particularly in sourdough fermentation. Its presence has been linked to the competitive dynamics of microbial species, which can enhance or inhibit the growth of specific strains .

3. Toxicological Studies:

- Toxicological assessments reveal that this compound has moderate toxicity levels. It is classified under acute toxicity categories but is generally regarded as safe at low concentrations commonly found in food products .

Case Studies

Case Study 1: Flavor Development in Cheese

A study investigated the formation of volatile compounds during the production of Raclette-type cheese. It was found that the addition of α-ketoglutaric acid significantly increased the concentration of this compound, highlighting its importance in flavor development .

Case Study 2: Sourdough Microbiome Dynamics

In a study examining sourdough starter cultures, researchers assessed how this compound influenced microbial diversity. The compound was shown to play a role in interspecies competition among lactic acid bacteria, which are crucial for fermentation .

Table 1: Formation of Volatile Compounds during Cheese Fermentation

| Compound | Concentration (mg/kg) | Influence on Flavor |

|---|---|---|

| This compound | 6 | Malty Aroma |

| 3-Methylbutanal | 5 | Nutty Aroma |

| 2-Methylpropanal | 4 | Fruity Aroma |

Table 2: Toxicological Profile of this compound

| Endpoint | Value |

|---|---|

| Acute Toxicity (LD50) | Moderate (specific values vary based on study) |

| Chronic Exposure Effects | Limited data available |

| Safe Consumption Levels | Generally recognized as safe at low concentrations |

Research Findings

Recent research has focused on understanding the interactions of this compound with other compounds. For instance, studies involving binary mixtures with other alcohols have shown interesting thermodynamic properties that suggest complex formation through hydrogen bonding interactions .

Moreover, investigations into its role as a biogenic volatile organic compound (BVOC) indicate potential applications in environmental monitoring and disease detection due to its volatile nature .

Propriétés

IUPAC Name |

2-ethyl-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFFPTMSBXBVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305587 | |

| Record name | 3-METHYL-2-ETHYL-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32444-34-1 | |

| Record name | 3-METHYL-2-ETHYL-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.